molecular formula C6H3Cl2NO4 B161395 Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate CAS No. 131916-17-1

Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate

Cat. No. B161395
CAS RN: 131916-17-1
M. Wt: 223.99 g/mol
InChI Key: HRYWORNDSILMJK-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound belongs to the class of oxazine derivatives, which are known for their diverse pharmacological activities. Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate has shown promising results in various studies related to its synthesis, mechanism of action, and therapeutic potential.

Mechanism of Action

The exact mechanism of action of Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. Additionally, it has been found to modulate the expression of certain genes that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate. One of the areas of interest is the optimization of its synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of novel drug delivery systems that can enhance the solubility and bioavailability of Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate is also an area of future research.

Synthesis Methods

The synthesis of Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate is a multi-step process that involves the reaction of 3,5-dichlorosalicylic acid with ethyl glyoxylate in the presence of a catalyst. The resulting intermediate is then treated with methylamine and further subjected to cyclization to obtain the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties.

properties

CAS RN

131916-17-1

Product Name

Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate

Molecular Formula

C6H3Cl2NO4

Molecular Weight

223.99 g/mol

IUPAC Name

methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate

InChI

InChI=1S/C6H3Cl2NO4/c1-12-5(10)2-3(7)9-4(8)6(11)13-2/h1H3

InChI Key

HRYWORNDSILMJK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N=C(C(=O)O1)Cl)Cl

Canonical SMILES

COC(=O)C1=C(N=C(C(=O)O1)Cl)Cl

synonyms

2H-1,4-Oxazine-6-carboxylic acid, 3,5-dichloro-2-oxo-, methyl ester

Origin of Product

United States

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